![molecular formula C15H17N3O4 B2742145 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034563-26-1](/img/structure/B2742145.png)

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

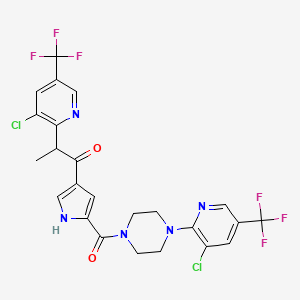

The compound “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidine ring, and an imidazolidin-2-one ring . It’s worth noting that many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a common structural motif in many bioactive compounds . The pyrrolidine ring is a common feature in many alkaloids and pharmaceuticals . The imidazolidin-2-one ring is a less common motif, but it is found in some pharmaceuticals .科学的研究の応用

Synthesis and Biological Activity

A study by Gupta et al. (2020) on the synthesis and evaluation of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for anti-Alzheimer's activity demonstrates the chemical's relevance in developing treatments for neurodegenerative diseases. These compounds were designed based on the lead compound donepezil, showing excellent anti-Alzheimer's profiles in both in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations (Gupta, M., Ojha, Madhwi, Yadav, D., Pant, Swati, & Yadav, Rakesh, 2020).

Antioxidant Properties

Research conducted by Salem and Errayes (2016) explored the construction of fused and non-fused heterocyclic systems using 4-(Benzo[d][1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, evaluating their antioxidant activities. This study highlights the compound's utility in generating novel antioxidants, with many synthesized compounds showing potent activity (Salem, M., & Omar Errayes, Asma, 2016).

Catalytic Applications

Kaloğlu et al. (2021) detailed the synthesis of new Pd-PEPPSI-NHC complexes bearing imidazolidin-2-ylidene ligand for the efficient direct C5-arylation of N-methylpyrrole-2-carboxaldehyde. This research underscores the importance of such compounds in catalyzing arylation reactions, which are crucial for organic synthesis and catalysis chemistry (Kaloğlu, Murat, Kaloğlu, Nazan, & Özdemir, I., 2021).

Synthesis of Polycyclic Imidazolidinones

A study by Zhu et al. (2017) demonstrated the synthesis of polycyclic imidazolidinone derivatives via amine redox-annulation of α-ketoamides with cyclic secondary amines. This method offers an efficient route to polycyclic derivatives, showcasing the compound's role in advancing synthetic methodologies (Zhu, Zhengbo, Lv, Xin, Anesini, Jason E, & Seidel, D., 2017).

将来の方向性

作用機序

Target of Action

Similar compounds bearing the 1-benzo[1,3]dioxol-5-yl-indoles structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Pharmacokinetics

The compound’s molecular weight is 259.3004 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The compound has been associated with cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects could lead to a reduction in cancer cell proliferation and potentially to tumor shrinkage.

特性

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-14-16-4-6-18(14)15(20)17-5-3-11(8-17)10-1-2-12-13(7-10)22-9-21-12/h1-2,7,11H,3-6,8-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODKVLTPHKMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2742062.png)

![5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2742066.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B2742068.png)

![N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742071.png)

![Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate](/img/structure/B2742072.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742074.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2742077.png)

![N-(4-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2742078.png)

![N-[1-(3,4-Dichlorophenyl)-3-hydroxypropyl]oxirane-2-carboxamide](/img/structure/B2742080.png)

![1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2742081.png)

![N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2742083.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)